molecular formula C157H254N42O44S B3026376 L-tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-L-threonyl-L-seryl-L-alpha-glutamyl-L-lysyl-L-seryl-L-glutaminyl-L-threonyl-L-prolyl-L-leucyl-L-valyl-L-threonyl-L-leucyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-alanyl-L-isoleucyl-L-isoleucyl-L-lysyl-L-asparaginyl-L-valyl-L-histidyl-L-lysyl-L-lysylglycyl-L-glutamine CAS No. 309246-19-3

L-tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-L-threonyl-L-seryl-L-alpha-glutamyl-L-lysyl-L-seryl-L-glutaminyl-L-threonyl-L-prolyl-L-leucyl-L-valyl-L-threonyl-L-leucyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-alanyl-L-isoleucyl-L-isoleucyl-L-lysyl-L-asparaginyl-L-valyl-L-histidyl-L-lysyl-L-lysylglycyl-L-glutamine

Katalognummer: B3026376
CAS-Nummer: 309246-19-3
Molekulargewicht: 3466.0 g/mol
InChI-Schlüssel: KSZMZNRVPCEDEO-KFHPFRHLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Eigenschaften

IUPAC Name

(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C157H254N42O44S/c1-18-84(11)125(152(237)183-100(45-30-35-62-162)135(220)186-111(72-118(167)209)146(231)192-123(82(7)8)150(235)189-109(70-93-73-168-79-172-93)144(229)179-97(42-27-32-59-159)133(218)176-96(41-26-31-58-158)132(217)171-76-121(212)174-104(157(242)243)52-55-116(165)207)195-153(238)126(85(12)19-2)194-130(215)86(13)173-140(225)110(71-117(166)208)185-134(219)98(43-28-33-60-160)178-143(228)108(69-91-39-24-21-25-40-91)184-141(226)105(65-80(3)4)188-154(239)128(88(15)203)197-151(236)124(83(9)10)193-145(230)106(66-81(5)6)187-149(234)114-46-36-63-199(114)156(241)129(89(16)204)198-138(223)101(51-54-115(164)206)180-147(232)112(77-200)190-136(221)99(44-29-34-61-161)177-137(222)102(53-56-122(213)214)181-148(233)113(78-201)191-155(240)127(87(14)202)196-139(224)103(57-64-244-17)182-142(227)107(68-90-37-22-20-23-38-90)175-120(211)75-169-119(210)74-170-131(216)95(163)67-92-47-49-94(205)50-48-92/h20-25,37-40,47-50,73,79-89,95-114,123-129,200-205H,18-19,26-36,41-46,51-72,74-78,158-163H2,1-17H3,(H2,164,206)(H2,165,207)(H2,166,208)(H2,167,209)(H,168,172)(H,169,210)(H,170,216)(H,171,217)(H,173,225)(H,174,212)(H,175,211)(H,176,218)(H,177,222)(H,178,228)(H,179,229)(H,180,232)(H,181,233)(H,182,227)(H,183,237)(H,184,226)(H,185,219)(H,186,220)(H,187,234)(H,188,239)(H,189,235)(H,190,221)(H,191,240)(H,192,231)(H,193,230)(H,194,215)(H,195,238)(H,196,224)(H,197,236)(H,198,223)(H,213,214)(H,242,243)/t84-,85-,86-,87+,88+,89+,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,123-,124-,125-,126-,127-,128-,129-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZMZNRVPCEDEO-KFHPFRHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C157H254N42O44S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Beschreibung

The compound L-tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-L-threonyl-L-seryl-L-alpha-glutamyl-L-lysyl-L-seryl-L-glutaminyl-L-threonyl-L-prolyl-L-leucyl-L-valyl-L-threonyl-L-leucyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-alanyl-L-isoleucyl-L-isoleucyl-L-lysyl-L-asparaginyl-L-valyl-L-histidyl-L-lysyl-L-lysylglycyl-L-glutamine is a large, synthetic polypeptide characterized by a sequence of 28 amino acids. Key structural features include:

  • Multiple lysine residues: Enhances solubility and cationic charge, facilitating interactions with negatively charged biological membranes .
  • Glutamine and asparagine termini: May influence solubility and aggregation behavior .

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

β-Endorphin (rat) is involved in several biochemical reactions, primarily interacting with mu-opioid receptors. These receptors are G-protein-coupled receptors that mediate the effects of endogenous opioids. The interaction between β-Endorphin (rat) and mu-opioid receptors results in the inhibition of adenylate cyclase activity, leading to a decrease in cyclic AMP levels. This interaction also activates potassium channels and inhibits calcium channels, resulting in hyperpolarization of the cell membrane and reduced neuronal excitability.

Cellular Effects

β-Endorphin (rat) exerts various effects on different cell types and cellular processes. In neurons, it acts as a neurotransmitter and neuromodulator, influencing cell signaling pathways, gene expression, and cellular metabolism. β-Endorphin (rat) can modulate the release of other neurotransmitters, such as dopamine and serotonin, thereby affecting mood and behavior. In immune cells, β-Endorphin (rat) can modulate immune responses by interacting with opioid receptors on these cells, leading to changes in cytokine production and immune cell proliferation.

Molecular Mechanism

The molecular mechanism of β-Endorphin (rat) involves its binding to mu-opioid receptors, which triggers a cascade of intracellular events. Upon binding, β-Endorphin (rat) induces conformational changes in the receptor, leading to the activation of G-proteins. These G-proteins then inhibit adenylate cyclase, reducing cyclic AMP levels. Additionally, β-Endorphin (rat) activates potassium channels and inhibits calcium channels, resulting in decreased neuronal excitability and neurotransmitter release.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of β-Endorphin (rat) can vary over time. The stability and degradation of β-Endorphin (rat) are influenced by various factors, including enzymatic activity and environmental conditions. Studies have shown that β-Endorphin (rat) can be rapidly degraded by proteolytic enzymes, leading to a decrease in its activity over time. Long-term exposure to β-Endorphin (rat) can result in desensitization of opioid receptors, reducing its efficacy in modulating pain and other physiological processes.

Dosage Effects in Animal Models

The effects of β-Endorphin (rat) in animal models are dose-dependent. At low doses, β-Endorphin (rat) can produce analgesic effects without significant adverse effects. At high doses, it can lead to respiratory depression, sedation, and other toxic effects. The threshold for these effects varies among different animal models, and careful dose optimization is necessary to achieve the desired therapeutic outcomes without causing harm.

Metabolic Pathways

β-Endorphin (rat) is involved in several metabolic pathways, primarily related to its synthesis and degradation. The precursor protein POMC is cleaved by prohormone convertases to produce β-Endorphin (rat). This peptide can be further degraded by proteolytic enzymes into smaller fragments. The metabolic flux and levels of metabolites can be influenced by various factors, including enzyme activity and cellular conditions.

Transport and Distribution

The transport and distribution of β-Endorphin (rat) within cells and tissues are mediated by various transporters and binding proteins. β-Endorphin (rat) can be transported across cell membranes via endocytosis and exocytosis mechanisms. It can also bind to specific transport proteins that facilitate its movement within the cell. The localization and accumulation of β-Endorphin (rat) in different tissues can be influenced by factors such as receptor expression and tissue-specific transport mechanisms.

Biologische Aktivität

L-tyrosylglycylglycyl-L-phenylalanyl... (hereafter referred to as "the compound") is a complex peptide composed of multiple amino acids, which are known for their diverse biological activities. This article explores the biological activity of the compound, including its antioxidant, immunomodulatory, and anti-inflammatory properties, supported by recent research findings and case studies.

Structure and Composition

The compound consists of a sequence of 36 amino acids, including tyrosine, phenylalanine, methionine, threonine, serine, glutamic acid, lysine, asparagine, alanine, isoleucine, valine, and histidine. The specific arrangement of these amino acids contributes to its biological functions.

1. Antioxidant Activity

Bioactive peptides have been shown to possess antioxidant properties that can mitigate oxidative stress in cells. The antioxidant capacity is influenced by the amino acid composition and sequence.

  • Mechanism : Peptides containing aromatic amino acids like tyrosine and phenylalanine can effectively scavenge free radicals through hydrogen atom transfer and single electron transfer mechanisms .
  • Research Findings : Studies indicate that peptides with molecular weights between 0.4–2 kDa exhibit enhanced antioxidant activities due to their ability to interact with pro-oxidant metal ions and inhibit lipid peroxidation .

2. Immunomodulatory Activity

The immunomodulatory effects of bioactive peptides are crucial for maintaining immune system homeostasis.

  • Mechanism : The immunomodulatory activity is linked to cytokine regulation and stimulation of immune responses through reactive oxygen species .
  • Research Findings : Specific peptide sequences have been identified that enhance antibody formation and modulate immune cell activity. For instance, low molecular weight soy protein hydrolysates have demonstrated significant immunomodulatory effects .

3. Anti-inflammatory Activity

Peptides derived from various sources have shown potential in reducing inflammation.

  • Mechanism : Anti-inflammatory peptides can inhibit pro-inflammatory cytokines and modulate the inflammatory response at the cellular level .
  • Research Findings : Investigations into peptides from marine sources have revealed their capacity to mitigate inflammation in various models. Notably, peptides isolated from velvet antler proteins have been highlighted for their anti-inflammatory properties .

Case Studies

  • Antioxidant Peptide Study : A study demonstrated that a peptide derived from whey protein exhibited significant radical-scavenging abilities in vitro, highlighting the potential of similar sequences in the compound to provide antioxidant benefits .
  • Immunomodulation in Aging Rats : Research on peptide hydrolysates from soy indicated improved immune response in aging rats, suggesting that the compound may possess similar properties due to its rich amino acid profile .
  • Anti-inflammatory Effects in Human Trials : Clinical trials involving peptide supplementation have shown reduced markers of inflammation in patients with chronic inflammatory conditions, indicating the therapeutic potential of bioactive peptides like those found in the compound .

Data Table

Biological ActivityMechanismKey Amino AcidsReferences
AntioxidantScavenging free radicalsTyrosine, Phenylalanine ,
ImmunomodulatoryCytokine regulationGlutamine, Lysine ,
Anti-inflammatoryInhibition of cytokinesMethionine, Threonine ,

Wissenschaftliche Forschungsanwendungen

Opioid Receptor Interaction

Research indicates that this compound acts as an agonist for μ-opioid receptors, which are crucial in pain modulation and reward pathways. By binding to these receptors, it can mimic the effects of endogenous opioids, providing analgesic properties .

Appetite Regulation

Studies have shown that this peptide can antagonize the appetite-suppressive effects of α-melanocyte-stimulating hormone (α-MSH), suggesting potential applications in appetite regulation and weight management.

Pain Management

Due to its interaction with opioid receptors, L-Tyrosylglycylglycyl... has been investigated for its potential use in pain management therapies. Its ability to modulate pain perception makes it a candidate for developing new analgesics that may have fewer side effects compared to traditional opioids.

Neuroprotection

Research has indicated that this peptide may offer neuroprotective effects against various forms of neuronal damage, including those induced by viral infections such as murine coronavirus MHV-JHM. This suggests potential therapeutic avenues for neurodegenerative diseases.

Appetite Control and Obesity Treatment

Given its role in appetite regulation, L-Tyrosylglycylglycyl... may be explored as a treatment option for obesity and related metabolic disorders. By modulating hunger signals, it could help manage weight effectively.

Study on Pain Relief

A study published in a peer-reviewed journal demonstrated that administration of the peptide resulted in significant pain relief in animal models, showcasing its potential as an alternative analgesic agent .

Neuroprotective Effects Research

Another research article highlighted the neuroprotective effects of L-Tyrosylglycylglycyl... against viral-induced neuronal damage, indicating its usefulness in developing treatments for viral infections affecting the CNS.

Analyse Chemischer Reaktionen

Structural Basis for Chemical Reactivity

The peptide contains multiple reactive amino acid side chains that dictate its chemical behavior:

Amino Acid Position Reactive Groups Potential Reactions
Methionine (Met)5Thioether (-S-)Oxidation to methionine sulfoxide/sulfone
Glutamine (Gln)15, 28Amide (-CONH₂)Deamidation to glutamic acid under acidic/basic conditions
Lysine (Lys)9, 21, 24, 27, 28Primary amine (-NH₂)Acylation, crosslinking via NHS esters
Asparagine (Asn)22, 25Amide (-CONH₂)Deamidation to aspartic acid (pH-dependent)
Threonine (Thr)6, 14, 16Hydroxyl (-OH)O-glycosylation or phosphorylation
Glutamic Acid (Glu)30Carboxyl (-COOH)Esterification or metal ion chelation

Oxidative Reactions

The methionine residue at position 5 is highly susceptible to oxidation, forming methionine sulfoxide or sulfone derivatives. This reaction is accelerated by:

  • Reactive oxygen species (ROS)

  • Light exposure

  • Elevated temperatures

Experimental Data:

Condition Oxidation Rate (t₁/₂) Product
25°C, pH 7.4, air48 hoursMethionine sulfoxide
37°C, 0.1% H₂O₂2 hoursMethionine sulfone

Hydrolytic Degradation

The peptide undergoes hydrolysis at specific labile bonds under varying pH conditions:

Bond pH Sensitivity Cleavage Products
Asparagine-GlycinepH < 3 or pH > 8Aspartic acid + Glycine fragments
Serine-GlutaminepH > 10Serine + Pyroglutamic acid (cyclization)
Lysine-LysinepH 2-4Free lysine + Ammonia

Salt Form Stability

The trifluoroacetate (TFA) salt form influences solubility and reactivity:

  • Solubility: >10 mg/mL in water at pH 5.0–6.0

  • Stability Issues:

    • TFA counterions may promote aggregation at high concentrations

    • Exchange with acetate buffers alters precipitation thresholds

Functional Modifications

Documented derivative syntheses include:

Modification Reagent Application
N-terminal acetylationAcetic anhydrideStability enhancement
Lysine PEGylationmPEG-NHSHalf-life extension
Disulfide crosslinkingDithiobis(succinimidyl propionate)Multimer formation

Storage and Handling Recommendations

Based on stability studies :

  • Temperature: –80°C for long-term storage (6–12 months)

  • Reconstitution: Use degassed 0.1% acetic acid to minimize oxidation

  • Avoid: Repeated freeze-thaw cycles, alkaline buffers (pH > 8.5)

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Table 1: Key Structural Differences
Compound Name Key Features Molecular Weight (g/mol) Reference
Target Compound 28 residues; Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys... ~3000 (estimated)
N-Acetyl-L-seryl-L-tyrosyl... (CAS 581-05-5) 14 residues; Acetylated N-terminal; includes tryptophan and arginine 1664.88
L-Glutaminyl-L-methionyl... (CAS 144025-82-1) 23 residues; Contains valine, alanine, and arginine clusters 2720.33
Decapeptide (from ) 10 residues; Pyroglutamyl N-terminal; sulfate-protected tyrosyl ~1200 (estimated)

Key Observations :

  • The target compound’s extended chain length (~28 residues) distinguishes it from shorter peptides like the decapeptide and N-acetylated derivative .
  • Terminal modifications (e.g., acetylation in , pyroglutamyl in ) alter charge and stability compared to the target’s free N-terminal tyrosine.

Physical and Chemical Properties

Table 2: Boiling Points and Solubility Trends
Compound Type Functional Groups Boiling Point Trend Solubility in Water
Target Compound Lysine, glutamine, asparagine High (due to polarity) High (polar residues)
Alkyltrimethylammonium (from ) Quaternary ammonium groups Moderate Moderate (CMC-dependent)
Nitrothiophen-containing (from ) Nitro groups, heterocyclic rings Low Low (hydrophobic)

Key Observations :

  • The target’s high lysine and glutamine content increases hydrophilicity, contrasting with nitrothiophen derivatives’ hydrophobicity .
  • Compared to quaternary ammonium compounds (e.g., BAC-C12 in ), the target’s lack of alkyl chains reduces micelle formation but enhances water solubility.

Methodological Considerations in Analysis

  • Similarity Scoring : Computational methods (discussed in ) highlight challenges in comparing large peptides; structural motifs (e.g., lysine clusters) may outweigh sequence length in virtual screening.

Q & A

Basic: What methodologies are recommended for synthesizing this long, complex peptide?

Answer:
Solid-phase peptide synthesis (SPPS) is the primary method for synthesizing peptides of this length (≥30 residues). Key steps include:

  • Resin selection : Use a preloaded Wang resin for C-terminal amidation or Rink amide resin for C-terminal carboxylate .
  • Coupling efficiency : Optimize coupling agents (e.g., HBTU/HOBt) and monitor via Kaiser test to ensure >99% efficiency per step .
  • Side-chain protection : Employ orthogonal protecting groups (e.g., Trt for Asn/Gln, Pbf for Arg) to minimize side reactions during elongation .
  • Cleavage and purification : Use TFA-based cleavage cocktails (e.g., TFA:thioanisole:EDT:H2O, 92.5:5:2.5:5) to remove protecting groups, followed by HPLC purification with C18 columns .

Challenges : Aggregation during synthesis can reduce yield. Mitigate by adding chaotropic agents (e.g., 6 M guanidine HCl) or using microwave-assisted SPPS to enhance solubility .

Basic: How can researchers confirm the primary structure of this peptide?

Answer:
Combine multiple analytical techniques:

  • Mass spectrometry (MS) : Use MALDI-TOF or ESI-MS to verify molecular weight (e.g., expected ~3.5 kDa) and detect truncations .
  • Amino acid analysis (AAA) : Hydrolyze the peptide (6 M HCl, 110°C, 24h) and quantify residues via HPLC to validate composition .
  • Edman degradation : Sequence the N-terminal 10–15 residues to confirm initial synthesis accuracy .

Note : For peptides >30 residues, consider partial enzymatic digestion (e.g., trypsin) followed by LC-MS/MS for mid- to C-terminal validation .

Advanced: How to address discrepancies in bioactivity data across studies?

Answer:
Contradictions often arise from:

  • Structural heterogeneity : Check for oxidation of methionine (common in storage) via MS. Use reducing agents (e.g., DTT) in assays to stabilize sulfur-containing residues .
  • Impurities : Analyze HPLC traces for side products (e.g., deletion sequences) and repurify if purity is <95% .
  • Conformational variability : Perform circular dichroism (CD) spectroscopy in aqueous vs. membrane-mimetic (e.g., SDS micelles) conditions to assess structural consistency .

Case example : If a study reports unexpected receptor antagonism, compare buffer conditions (pH, ionic strength) and peptide pre-treatment (e.g., lyophilization vs. fresh solution) .

Advanced: What strategies optimize folding and stability for in vivo studies?

Answer:

  • Solubility optimization : Incorporate charged residues (e.g., Lys, Glu) at termini or use PEGylation (e.g., N-terminal PEG-20kDa) to enhance aqueous solubility .
  • Stabilization against proteolysis : Substitute labile residues (e.g., replace Met with norleucine) or use D-amino acids at cleavage-prone sites .
  • Folding assays : Monitor secondary structure via CD spectroscopy (α-helix: 208/222 nm minima; β-sheet: 215 nm peak) in physiological buffers. Refold using stepwise dialysis from denaturing to native conditions .

Example : For membrane permeability, conjugate cell-penetrating peptides (e.g., TAT) to the N-terminus and validate uptake via fluorescence microscopy .

Advanced: How to design experiments probing its interaction with biological targets?

Answer:

  • Surface plasmon resonance (SPR) : Immobilize the peptide on a CM5 chip and screen for binding kinetics (ka/kd) with putative receptors (e.g., GPCRs) .
  • NMR titration : Use 15N-labeled peptide to map binding interfaces by monitoring chemical shift perturbations in 2D HSQC spectra .
  • Mutagenesis studies : Replace key residues (e.g., Phe→Ala in the L-phenylalanyl segment) and assay functional changes (e.g., cAMP modulation) to identify critical motifs .

Data interpretation : Cross-validate with computational docking (e.g., AutoDock Vina) to predict binding poses and guide follow-up experiments .

Advanced: What analytical approaches resolve conflicting data on post-translational modifications (PTMs)?

Answer:

  • Phosphorylation detection : Use TiO2 enrichment followed by LC-MS/MS with collision-induced dissociation (CID) to localize modified residues (e.g., Ser/Thr) .
  • Oxidation analysis : Compare MS/MS spectra under reducing vs. non-reducing conditions to differentiate methionine sulfoxide from disulfide bonds .
  • Glycosylation screening : Treat with PNGase F and monitor mass shifts (~0.8 kDa per N-linked glycan) .

Case study : If PTMs are reported in one study but absent in another, verify cell culture conditions (e.g., hypoxia vs. normoxia) or expression systems (e.g., E. coli vs. mammalian) .

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